4-((4-Aminopyridin-2-yl)amino)benzoic acid
Overview
Description
4-((4-Aminopyridin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .
Biochemical Pathways
4-((4-Aminopyridin-2-yl)amino)benzoic acid may affect various biochemical pathways. It is known that similar compounds can influence the synthesis of folate by bacteria, plants, and fungi .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
4-((4-Aminopyridin-2-yl)amino)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with folate biosynthesis enzymes, such as dihydropteroate synthase, which is crucial for the production of folic acid in bacteria . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on cancer cell lines, such as HepG2, by inducing apoptosis and inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits dihydropteroate synthase by mimicking the substrate, leading to competitive inhibition . This inhibition disrupts folate biosynthesis, which is essential for DNA synthesis and cell division in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of folate biosynthesis and prolonged antimicrobial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in folate biosynthesis and other metabolic processes. For instance, it can inhibit dihydropteroate synthase, leading to reduced folate production and altered metabolic flux . This inhibition can affect the levels of metabolites involved in DNA synthesis and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in inhibiting folate biosynthesis.
Properties
IUPAC Name |
4-[(4-aminopyridin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-6-14-11(7-9)15-10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDGXLWHFPZOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.